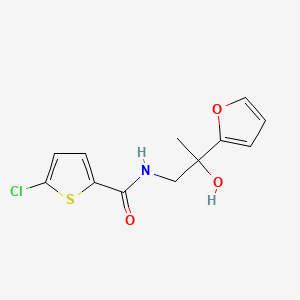

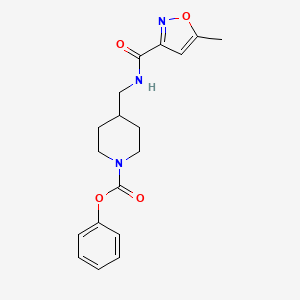

![molecular formula C19H16N4O5 B3014121 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea CAS No. 954691-98-6](/img/structure/B3014121.png)

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea is a complex organic molecule that may have potential applications in medicinal chemistry. The structure of the molecule suggests it contains a benzo[d][1,3]dioxol moiety, which is a bicyclic system consisting of a benzene ring fused to a 1,3-dioxole ring, an oxazolidinone ring, and a cyanophenyl group attached to a urea linkage. This structure indicates that the compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 1-Aryl-3-(2-chloroethyl) ureas have been synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating the feasibility of constructing urea derivatives with aryl groups . Although the exact synthesis of the compound is not detailed in the provided papers, the methods used for similar compounds could potentially be adapted. The synthesis of aroylureas, which are structurally related to the target compound, has been achieved through the reaction of 1,2-aminoalcohols with benzoyl isocyanate or dichlorobenzoyl isocyanate . This suggests that the synthesis of the target compound could involve the formation of an aroylurea intermediate, followed by further functionalization to introduce the benzo[d][1,3]dioxol and oxazolidinone rings.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its reactivity and interaction with biological targets. The benzo[d][1,3]dioxol moiety is known for its presence in various biologically active compounds, the oxazolidinone ring is a feature in several antibiotics, and the cyanophenyl group could contribute to the compound's electronic properties. The urea linkage is a common motif in medicinal chemistry, often involved in hydrogen bonding with biological macromolecules.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The benzo[d][1,3]dioxol ring could participate in electrophilic aromatic substitution reactions, while the oxazolidinone ring might be involved in nucleophilic attacks due to the presence of an electrophilic carbonyl carbon. The cyanophenyl group could undergo reactions typical of nitriles, such as hydrolysis to form carboxylic acids or amides. The urea linkage is generally stable but could be involved in reactions with strong acids or bases.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided in the papers, we can infer some properties based on the functional groups present. The compound is likely to have moderate to low solubility in water due to the presence of aromatic rings and the cyanophenyl group, but it may form hydrogen bonds due to the urea moiety, which could increase its solubility in polar solvents. The presence of multiple rings and heteroatoms suggests that the compound could have a relatively high molecular weight and may exhibit significant interactions with light, potentially absorbing in the UV or visible range.

科学的研究の応用

Antimicrobial and Cytotoxicity Research

- Synthesis and Biological Activities : Research has involved synthesizing derivatives related to the chemical structure of 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea and testing them for their antimicrobial activities and cytotoxicity. These compounds have shown promising results against various bacterial and fungal strains, and some have been evaluated for their cytotoxicity against cancer cell lines (Shankar et al., 2017).

Antifilarial and Antitubercular Agents

- Development of Antifilarial Agents : Similar compounds have been synthesized and tested for their antifilarial activity, which is crucial for treating diseases caused by parasitic worms (Ram et al., 1984).

- Investigation in Antitubercular Applications : There's also research focusing on derivatives with potential as antitubercular agents, indicating a scope in treating tuberculosis (Kantevari et al., 2011).

Antioxidant and Enzyme Inhibition

- Antioxidant Properties : Studies have explored the antioxidant activity of related compounds, which is significant in preventing oxidative stress-related diseases (George et al., 2010).

- Enzyme Inhibition and Anticancer Investigations : Research into urea derivatives includes their use in enzyme inhibition and anticancer studies, showing potential in cancer therapy (Mustafa et al., 2014).

Molecular Devices and Complexation Studies

- Molecular Devices and Complexation : Some studies focus on the complexation of similar molecules and their application in molecular devices, which can have various scientific and industrial applications (Lock et al., 2004).

Virtual Screening and Pharmacokinetics

- Virtual Screening and Pharmacokinetics : There's research utilizing virtual screening techniques targeting specific receptors and evaluating pharmacokinetic properties of these compounds, relevant in drug discovery and development (Wang et al., 2011).

特性

IUPAC Name |

1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(2-cyanophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5/c20-8-12-3-1-2-4-15(12)22-18(24)21-9-14-10-23(19(25)28-14)13-5-6-16-17(7-13)27-11-26-16/h1-7,14H,9-11H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDITZKGNYJXFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3014039.png)

![3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B3014044.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3014051.png)

![2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine](/img/structure/B3014054.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3014056.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3014057.png)

![4-methyl-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3014058.png)